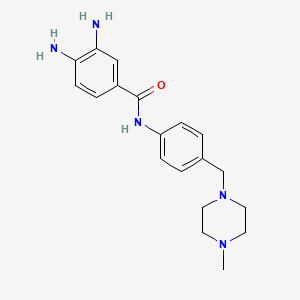

3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4-diamino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23-8-10-24(11-9-23)13-14-2-5-16(6-3-14)22-19(25)15-4-7-17(20)18(21)12-15/h2-7,12H,8-11,13,20-21H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNDPWQYZRTOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative, followed by reduction to introduce the amino groups. The final step involves the alkylation of the phenyl ring with 4-methylpiperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce various amine derivatives.

Scientific Research Applications

3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Table 1: Structural and Pharmacological Comparison

Structural and Functional Insights

Benzamide Derivatives with Piperazine Moieties

Target Compound vs. 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide :

Both share a benzamide core and piperazine group, but the latter includes a pentanamide linker and pyridinyl substituent, enhancing dopamine D3 receptor selectivity. The dichlorophenyl group in the analog likely contributes to receptor binding affinity, whereas the target compound’s diamine group may improve solubility .Target Compound vs. 4-Methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-3-[(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide :

The kinase inhibitor analog replaces the diamine group with a pyrazolo-pyridinylethynyl moiety and trifluoromethylphenyl group, critical for kinase inhibition. The shared 4-methylpiperazine methylene bridge suggests a role in cellular permeability or target engagement .

Role of Fluorinated and Heterocyclic Substituents

- The chromenone-containing analog (Example 53, ) incorporates fluorinated aromatic rings and a pyrazolo-pyrimidine group, which are absent in the target compound. These modifications likely enhance kinase binding and metabolic stability.

Pharmacokinetic and Physicochemical Comparisons

- Molecular Weight : The target compound (~356.4) is smaller than kinase-targeted analogs (532.56–589.1), suggesting better bioavailability or CNS penetration.

Research Findings and Implications

- Dopamine Receptor Selectivity : Piperazine-linked benzamides like the D3 ligand () demonstrate that substituents on the phenyl ring (e.g., chlorine, pyridinyl) dictate receptor subtype specificity. The target compound’s diamine group could shift activity toward alternative targets.

- Kinase Inhibition : Analogs with pyrazolo-pyridine or pyrimidine motifs () achieve kinase inhibition through π-π stacking and hydrogen bonding, mechanisms less accessible in the diamine-substituted target.

Biological Activity

3,4-Diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide, commonly referred to by its CAS number 936940-89-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its inhibitory effects on various enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H25N5O

- Molecular Weight : 339.4 g/mol

- IUPAC Name : 3,4-diamino-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]benzamide

- SMILES Notation : CN1CCN(Cc2ccc(NC(=O)c3ccc(N)c(N)c3)cc2)CC1

Enzyme Inhibition

Recent studies have highlighted the compound's role as an enzyme inhibitor. Specifically, it has been investigated for its potential inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in neurodegenerative diseases.

Table 1: Inhibitory Activity Against AChE and BACE1

| Compound Name | Target Enzyme | IC50 (μM) |

|---|---|---|

| NX69737 | AChE | 0.056 |

| NX69737 | BACE1 | 9.01 |

The IC50 values indicate the concentration required to inhibit half of the enzyme activity. The compound demonstrated significant inhibition against AChE, comparable to established inhibitors like donepezil (IC50 = 0.046 μM). For BACE1, while it showed effective inhibition, it was less potent than quercetin (IC50 = 4.89 μM) .

Antitumor Activity

In addition to enzyme inhibition, there is emerging evidence suggesting that this compound may possess antitumor properties. Studies have indicated that benzamide derivatives can induce apoptosis in cancer cell lines. The structural similarity between NX69737 and other known antitumor agents suggests a potential for similar activity.

Case Study: Antitumor Evaluation

A recent investigation into related benzamide derivatives showed promising results in inhibiting cell proliferation in various cancer models. For example, compounds with structural similarities to NX69737 were reported to exhibit significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 20 to 50 μM .

The mechanism by which NX69737 exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the piperazine moiety enhances its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.

Q & A

Basic: What are the key synthetic routes for 3,4-diamino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions:

- Core Benzamide Formation : Start with a benzoyl chloride or benzoic acid derivative. React with 4-((4-methylpiperazin-1-yl)methyl)aniline via amide coupling using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane under reflux .

- Diamine Substitution : Introduce 3,4-diamino groups through nucleophilic aromatic substitution (e.g., using NH₃ in ethanol at 80–120°C) or catalytic hydrogenation of nitro precursors .

- Optimization : Key parameters include temperature control (80–120°C), solvent selection (acetonitrile for polar intermediates), and catalyst use (K₂CO₃ for piperazine alkylation) . Purification via column chromatography (silica gel, methanol/dichloromethane gradients) ensures >95% purity .

Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Answer:

Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.8 ppm), piperazine methyl (δ 2.2–2.5 ppm), and amide carbonyl (δ ~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 438.2) .

- X-ray Crystallography : Resolves piperazine conformation and hydrogen-bonding networks in solid state (if single crystals are obtainable) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Answer:

SAR studies should systematically modify:

- Piperazine Substituents : Replace 4-methylpiperazine with morpholine or thiomorpholine to assess steric/electronic effects on receptor binding .

- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3,4-diamino positions to enhance hydrogen bonding with targets like kinases .

- In Vitro Assays : Test analogs against enzyme panels (e.g., tyrosine kinases) using fluorescence polarization or calorimetry to quantify IC₅₀ values .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) with activity .

Advanced: What computational methods are used to predict target interactions and optimize binding affinity?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., dopamine D3 receptor). Key residues (e.g., Asp110 for hydrogen bonding) guide optimization .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability and identify flexible regions (e.g., piperazine ring dynamics) .

- QSAR Models : Train Random Forest models on datasets (e.g., ChEMBL) to predict ADMET properties and prioritize analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Experimental Replication : Standardize assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL, applying funnel plots to detect publication bias .

- Statistical Testing : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) .

Advanced: What strategies are effective for improving this compound’s pharmacokinetic properties?

Answer:

- Solubility Enhancement : Introduce PEGylated prodrugs or co-crystallize with cyclodextrins .

- Metabolic Stability : Replace labile groups (e.g., methylpiperazine with spirocyclic amines) to reduce CYP3A4-mediated oxidation .

- BBB Penetration : Calculate topological polar surface area (TPSA < 90 Ų) and logD (1–3) to optimize brain uptake .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Answer:

- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .

- Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ < 10 µM indicates risk) .

- Cytotoxicity : MTT assays in primary human fibroblasts to assess general cell viability .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment in lysates .

- Photoaffinity Labeling : Use a radiolabeled analog (e.g., ³H or ¹⁴C) to crosslink and identify bound proteins via SDS-PAGE .

- CRISPR Knockout : Generate target-deficient cell lines to confirm on-target effects (e.g., apoptosis rescue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.